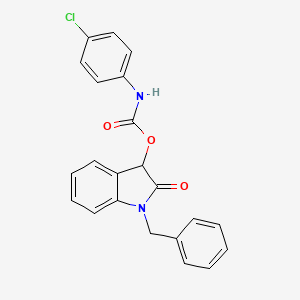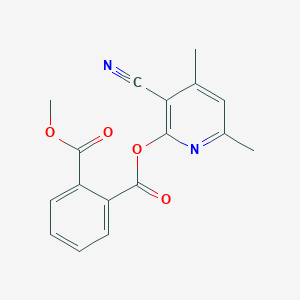
2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl cyclopropanecarboxylate
Vue d'ensemble
Description
The compound “2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl cyclopropanecarboxylate” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . The compound also contains a thiazole ring, which is a type of heterocyclic compound that includes a five-membered ring with one sulfur atom and one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds often involves cross-coupling reactions . For example, Suzuki cross-coupling reactions have been used in the synthesis of related compounds . These reactions typically involve the use of a palladium catalyst and a boronic acid or ester .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds, such as those containing pyridine rings, can undergo a variety of reactions, including electrophilic substitution and nucleophilic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include properties such as melting point, boiling point, solubility, and stability .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl cyclopropanecarboxylate and its analogs are synthesized for structural and computational studies. These compounds are characterized using NMR, IR spectroscopies, and HRMS analyses. Theoretical calculations, including density-functional-theory (DFT) calculations, are used to understand their stability and tautomeric forms (Shen et al., 2012).
Biological Activity
- Related compounds are investigated for their biological activities. For instance, derivatives of cyclopropanecarboxylic acid, which is a leading compound in this category, demonstrate notable herbicidal and fungicidal activities (Tian et al., 2009).
Application in Drug Synthesis
- The compound's structure serves as a key intermediate in synthesizing various pharmaceutical compounds. For example, it's used in creating intermediates for drugs like Tianeptine (Xiu-lan, 2009).
Potential Anticancer Properties
- Some derivatives, such as 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides, are synthesized and evaluated for anticancer activity against various cancer types, including leukemia, melanoma, and breast cancer (Ostapiuk et al., 2015).
Antimicrobial Activity
- Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, related to the compound, show promising antimicrobial activity against different bacterial and fungal strains, including M. tuberculosis (Nural et al., 2018).
Chemical Transformations and Mechanisms
- The compound and its analogs are used in various chemical transformations, such as the synthesis of thiophene ring-opening reactions, leading to the creation of new compounds with potential applications in different fields (Abadleh et al., 2021).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-(6-chloropyridin-3-yl)-5-methyl-1,3-thiazol-4-yl] cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c1-7-11(18-13(17)8-2-3-8)16-12(19-7)9-4-5-10(14)15-6-9/h4-6,8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLWWUSXHYVTHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=C(C=C2)Cl)OC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl cyclopropanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B3036731.png)
![4-[(dimethylamino)methylene]-3-(4-pyridinyl)-5(4H)-isoxazolone](/img/structure/B3036732.png)




![2-chloro-N-[2-(4-methylpiperazino)phenyl]-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B3036743.png)


![5-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3036748.png)
![(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B3036749.png)
![6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline](/img/structure/B3036751.png)

![1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3036754.png)